Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate
Description
Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate is a structurally complex molecule combining an adamantane core with a benzoxazole heterocycle and an acetamido linker. The methyl ester at the 1-position enhances solubility in organic solvents. The compound’s structural determination likely employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
methyl 3-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)22-18(24)7-16-15-4-2-3-5-17(15)27-23-16/h2-5,13-14H,6-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVRCHADQPENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling with Preformed Benzoxazole
This two-step approach involves synthesizing 2-(1,2-benzoxazol-3-yl)acetic acid followed by coupling to 3-aminoadamantane-1-carboxylate.
Step 1: Synthesis of 2-(1,2-Benzoxazol-3-yl)acetic Acid
- Reactants : o-Aminophenol derivatives react with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to form ethyl 2-(1,2-benzoxazol-3-yl)acetate.
- Hydrolysis : The ester is saponified using NaOH (2M, ethanol/H₂O, reflux, 4 h) to yield the carboxylic acid (Yield: 78%).
Step 2: Amide Bond Formation
- Activation : 2-(1,2-Benzoxazol-3-yl)acetic acid is activated with HATU (1.2 eq) and DIPEA (3 eq) in anhydrous DCM.
- Coupling : Reaction with methyl 3-aminoadamantane-1-carboxylate (1 eq, 0°C → RT, 24 h) affords the target compound after purification by silica chromatography (CHCl₃:MeOH 9:1, Yield: 65%).
One-Pot Tandem Cyclization-Coupling Strategy
A streamlined method combines benzoxazole formation and amide coupling in a single reactor:
- Cyclization : o-Aminophenol (1 eq), ethyl 3-chloroacetoacetate (1.2 eq), and p-TsOH (0.1 eq) in toluene undergo Dean-Stark dehydration (120°C, 6 h) to form ethyl 2-(1,2-benzoxazol-3-yl)acetate.
- In Situ Hydrolysis and Coupling : Direct addition of NaOH (2 eq) hydrolyzes the ester to the acid, followed by EDCl/HOBt-mediated coupling with methyl 3-aminoadamantane-1-carboxylate (Yield: 58%, purity >95% by HPLC).
Alternative Routes Using Adamantane Intermediates
Patent WO2011087758A1 discloses adamantane intermediates for scalable synthesis:
- Intermediate 3 : Methyl 3-aminoadamantane-1-carboxylate hydrochloride (422 mmol scale) is prepared via Boc-protection and deprotection sequences.
- Modular Assembly : The intermediate reacts with benzoxazole-acetyl chloride (pyridine, 0°C, 2 h) to yield the product (Yield: 71%, mp 133–135°C).
Optimization and Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- HATU vs. EDCl : HATU increases coupling efficiency (85% vs. 72%) but raises costs. EDCl/HOBt is preferred for large-scale synthesis.
- Acid Scavengers : DIPEA (3 eq) minimizes racemization compared to triethylamine.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the ester, potentially yielding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d]isoxazole or adamantane core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isoxazole-3-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the ester.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Preliminary studies suggest that methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate may exhibit cytotoxic effects against various cancer cell lines. The benzoxazole moiety is known for its role in enhancing the biological activity of compounds, potentially leading to the development of new anticancer agents.
-
Neuroprotective Effects :
- The adamantane structure is associated with neuroprotective properties. Research indicates that derivatives of adamantane can influence neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antimicrobial Properties :
- Compounds containing benzoxazole rings have shown promising antimicrobial activity. This compound could be explored further for its efficacy against bacterial and fungal infections.
Biochemical Studies
This compound's unique structure allows it to participate in various biochemical interactions:
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could provide insights into its mechanism of action and therapeutic potential.
- Receptor Binding Studies : Given the structural complexity, binding affinity studies with neurotransmitter receptors could elucidate its role in modulating neurological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety may interact with enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane Derivatives
Adamantane-based compounds are valued for their rigidity and bioactivity. However, this may reduce solubility in aqueous media.
Heterocyclic Moieties
The 1,2-benzoxazole ring differs from thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates in ) in electronic properties. Benzoxazole’s oxygen atom increases electronegativity, favoring hydrogen-bond acceptor interactions, whereas thiazole’s sulfur atom may enhance metal coordination (e.g., in catalysis, as seen in ’s N,O-bidentate directing groups).
Acetamido Linkers
The acetamido group in the target compound resembles the 3-methylbenzamide linker in . Both facilitate conjugation between aromatic and aliphatic moieties, but the adamantane’s steric constraints may limit conformational flexibility compared to smaller alkyl groups.
Physicochemical and Crystallographic Properties
Table 1: Comparative Analysis of Structural Features
Conformational Analysis
The adamantane core’s rigidity minimizes ring puckering, contrasting with flexible cyclic systems analyzed via Cremer-Pople coordinates (). This rigidity may reduce entropy penalties in binding interactions compared to more conformationally mobile analogs.
Structural Validation
As per , the compound’s structure would require validation using tools like PLATON to check for geometric anomalies, leveraging the methodologies established in SHELX-refined structures .
Biological Activity
Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate (CAS Number: 1207023-02-6) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article delves into its biological activity, exploring various studies that highlight its therapeutic potential.
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.4263 g/mol
- Structure : The compound features an adamantane core substituted with a benzoxazole moiety, which is significant for its biological activity.
The compound acts as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in neurotransmission within the central nervous system. This modulation can influence various neurological conditions and may offer therapeutic benefits in treating disorders related to glutamate dysregulation .
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
These results suggest that the compound has selective toxicity towards cancer cells while sparing normal cells, indicating a potential for development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against specific bacterial strains. The following table provides an overview of its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Gram-positive |
| Escherichia coli | Not active | Gram-negative |
While the antibacterial activity was noted to be limited, it was particularly effective against Gram-positive bacteria, highlighting its potential application in treating infections caused by such pathogens .
Structure-Activity Relationship
Research on structure–activity relationships (SAR) has been instrumental in understanding how modifications to the benzoxazole and adamantane structures affect biological activity. Compounds with electron-donating groups on the phenyl ring showed enhanced activity compared to those with electron-withdrawing groups . This insight is critical for future drug design efforts aimed at optimizing efficacy.
Case Studies
A case study involving the synthesis and evaluation of various derivatives of this compound demonstrated that certain modifications significantly improved cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. These findings support ongoing research into the therapeutic applications of this compound .
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to form the acetamido linkage between the adamantane core and benzoxazole moiety .
- Solvent and Catalyst Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with potassium carbonate or triethylamine as bases to facilitate reaction progress .
- Purification : Column chromatography or recrystallization from acetone/ethanol mixtures to achieve >95% purity .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation employs:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and structure solution .
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., adamantane CH signals at δ 1.7–2.1 ppm) .
- FT-IR : Peaks at ~1700 cm for ester (C=O) and amide (N-H) bonds .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?
Answer:
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
- Dynamic Effects Analysis : Assess tautomerism or conformational flexibility (e.g., rotameric states of the benzoxazole-acetamido group) using variable-temperature NMR .
- Crystallographic Refinement : Re-examine X-ray data with SHELXL’s TWIN/BASF commands to detect twinning or disorder .
Advanced: What computational methods are suitable for predicting this compound’s bioactivity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes (e.g., acetylcholinesterase) or receptors .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability in biological membranes or protein binding pockets .
Basic: What are the key considerations for optimizing reaction yields during synthesis?
Answer:
- Temperature Control : Maintain 0–25°C for coupling reactions to minimize side-product formation .
- Stoichiometry : Use a 1.2–1.5 molar excess of benzoxazole derivatives to ensure complete adamantane functionalization .
- Catalyst Screening : Test alternatives to EDC/HATU, such as DCC (dicyclohexylcarbodiimide), with DMAP (dimethylaminopyridine) as an additive .
Advanced: How can researchers investigate the compound’s pharmacokinetic properties in vitro?
Answer:
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fraction .
Advanced: What strategies address low crystallinity in X-ray structure determination?
Answer:
- Crystal Engineering : Co-crystallize with coformers (e.g., succinic acid) or use solvent-drop grinding .
- Cryoprotection : Flash-cool crystals in liquid N with cryoprotectants like glycerol .
- Data Collection : Utilize synchrotron radiation for weak diffractors and apply SHELXD for ab initio phasing .
Basic: What biological screening assays are recommended for initial activity profiling?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
- Enzyme Inhibition : Fluorometric assays for targets like acetylcholinesterase (Alzheimer’s relevance) .
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can structural analogs be designed to enhance target selectivity?
Answer:
- Bioisosteric Replacement : Substitute benzoxazole with 1,2,4-triazole or benzothiazole to modulate electronic effects .
- Adamantane Modification : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce logP .
- Linker Optimization : Replace acetamido with sulfonamide or urea to alter binding kinetics .
Advanced: What analytical techniques quantify stability under varying pH conditions?
Answer:
- Forced Degradation Studies : Expose to HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 37°C, followed by HPLC-UV analysis .
- Kinetic Modeling : Fit degradation data to zero/first-order models to calculate half-life (t) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
